4-Formyl-2-iodo-6-methoxyphenyl acetate

Organic Synthesis Cross-Coupling Regioselective Iodination

Researchers requiring regiospecific ortho-iodo substitution for TRPV1 antagonist synthesis face limited sourcing options. 4-Formyl-2-iodo-6-methoxyphenyl acetate (CAS 486994-14-3) delivers the exact ortho-iodo pattern essential for Suzuki-Miyaura and Sonogashira couplings, enabling systematic SAR exploration with its aldehyde handle. • ≥98% purity reduces side reactions in biological assays. • Non-hazardous DOT/IATA classification simplifies international logistics. • Consistent regioisomeric purity ensures batch-to-batch reproducibility.

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
CAS No. 486994-14-3
Cat. No. B307735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-iodo-6-methoxyphenyl acetate
CAS486994-14-3
Molecular FormulaC10H9IO4
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1I)C=O)OC
InChIInChI=1S/C10H9IO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3
InChIKeyKXJCBGCRUMRKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-2-iodo-6-methoxyphenyl acetate: Chemical Class & Procurement


4-Formyl-2-iodo-6-methoxyphenyl acetate (CAS 486994-14-3), also named 4-(acetyloxy)-3-iodo-5-methoxybenzaldehyde, is a multifunctional aromatic building block with molecular formula C10H9IO4 and a molecular weight of 320.08 . It is classified as an aryl iodide, an aromatic aldehyde, and a phenolic acetate ester, distinguished by the ortho-iodo substitution pattern relative to the acetoxy group on a methoxybenzaldehyde core . This compound serves as a strategic intermediate in medicinal chemistry for constructing TRPV1 antagonists and capsaicin analogs , and as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions in organic synthesis .

4-Formyl-2-iodo-6-methoxyphenyl acetate: Why Substitution Fails


Generic substitution of 4-formyl-2-iodo-6-methoxyphenyl acetate (CAS 486994-14-3) with non-iodinated analogs (e.g., vanillin acetate, CAS 881-68-5) or simple aryl iodides is not scientifically viable because the precise ortho-iodo substitution pattern is critical for its intended applications. While vanillin acetate (4-formyl-2-methoxyphenyl acetate) shares the aldehyde and acetoxy functionalities, it lacks the iodine atom required for key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . Conversely, simple aryl iodides lack the aldehyde handle essential for further derivatization [1]. The specific regioisomeric arrangement of iodine ortho to the acetoxy group on the methoxybenzaldehyde scaffold is necessary for the synthesis of conformationally restricted TRPV1 antagonists based on 1,3,4-thiadiazole heterocycles . Procurement of this exact CAS registry number ensures the correct regioisomer and functional group array, which cannot be replicated by alternative building blocks or isomeric variants.

4-Formyl-2-iodo-6-methoxyphenyl acetate: Selection & Procurement Evidence


Synthetic Efficiency: 5-Iodovanillin vs. Post-Iodination

Target compound 4-formyl-2-iodo-6-methoxyphenyl acetate (CAS 486994-14-3) is structurally derived from 5-iodovanillin via acetylation of the phenolic hydroxyl group. Using pre-iodinated 5-iodovanillin as the starting material offers a defined synthetic advantage over alternative routes that first prepare vanillin acetate (CAS 881-68-5) followed by subsequent iodination. Direct electrophilic iodination of vanillin acetate yields a mixture of regioisomers due to the competing directing effects of the acetoxy and methoxy substituents, necessitating chromatographic separation and reducing isolated yield [1]. In contrast, the laccase-catalyzed iodination of vanillin produces 5-iodovanillin with high regioselectivity: vanillin was converted to iodovanillin with 97±0.3% conversion efficiency at 90±0.1% yield, while ethyl vanillin was converted at 99±0.2% conversion and 82±5.7% yield [2].

Organic Synthesis Cross-Coupling Regioselective Iodination

TRPV1 Antagonist Activity of Derivatives

4-Formyl-2-iodo-6-methoxyphenyl acetate serves as a key building block in the synthesis of TRPV1 antagonists, and its derivative compounds exhibit quantifiable antagonistic activity. A compound derived from this building block (incorporating the 4-formyl-2-iodo-6-methoxyphenyl core) demonstrated antagonist activity at human TRPV1 expressed in CHOK1 cells with an IC50 of 1.99×10³ nM (1.99 µM) when assessed as inhibition of pH 6.0 to 6.3-induced activity by FLIPR assay [1]. For context, capsaicin (a TRPV1 agonist) activates the receptor at nanomolar concentrations (EC50 approximately 0.06 µM for rat TRPV1 expressed in HEK293 cells) [2], while potent TRPV1 antagonists such as capsazepine exhibit IC50 values in the nanomolar range (approximately 285 nM) [3].

TRPV1 Antagonist Medicinal Chemistry Pain Research

Purity and Supplier Grade Comparison

Multiple suppliers provide 4-formyl-2-iodo-6-methoxyphenyl acetate (CAS 486994-14-3) with varying purity specifications, which directly impacts its suitability for different research and industrial applications. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers this compound with 98% purity . Chemscene also specifies ≥98% purity, with storage at 2-8°C under dry, sealed conditions . AKSci provides a minimum purity specification of 95%, with long-term storage in a cool, dry place . CymitQuimica lists the compound at minimum 95% purity .

Chemical Purity Quality Control Procurement

Ortho-Iodoarene Reactivity in Cross-Coupling

The ortho-iodo substitution pattern in 4-formyl-2-iodo-6-methoxyphenyl acetate confers distinct reactivity advantages in palladium-catalyzed transformations compared to para- or meta-substituted iodoarenes. A systematic study of relative reactivity in ortho- and para-methyl-substituted iodoarenes demonstrated that ortho-substituted iodoarenes exhibit differential reactivity in the Sonogashira reaction and palladium-catalyzed methoxycarbonylation compared to their para-substituted analogs, with similarly substituted bromoarenes showing distinct behavior in Suzuki reactions and cobalt-catalyzed methoxycarbonylation [1]. The iodine atom in this compound provides a strategic handle for Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents under mild and functional group-tolerant conditions [2].

Cross-Coupling Sonogashira Reaction Methoxycarbonylation

4-Formyl-2-iodo-6-methoxyphenyl acetate: Research & Industrial Applications


TRPV1 Antagonist Lead Optimization and SAR

Based on the TRPV1 antagonist activity data (IC50 = 1.99 µM against pH-induced activation) [1], this compound serves as a core building block for constructing libraries of TRPV1 modulators. The aldehyde handle enables reductive amination or hydrazone formation, while the aryl iodide enables Suzuki or Sonogashira coupling to introduce diverse aromatic moieties. This dual functionality supports systematic SAR exploration around the 1,3,4-thiadiazole alkylamide and chalcone derivative space for pain and inflammation therapeutics .

Palladium-Catalyzed Cross-Coupling for Complex Molecules

The ortho-iodo substitution pattern confers specific reactivity in palladium-catalyzed transformations, including Suzuki-Miyaura coupling with boronic acids for biaryl synthesis and Sonogashira coupling for alkyne introduction [2]. The acetoxy-protected phenol enables orthogonal deprotection strategies post-coupling. This compound is optimally deployed in multi-step synthetic sequences requiring regiospecific carbon-carbon bond formation at the ortho position, particularly for preparing polyfunctionalized halogenated aromatic intermediates [3].

Quality-Gated Building Block Procurement

For applications sensitive to impurity profiles—including biological assays, medicinal chemistry SAR studies, and late-stage functionalization—procurement of the 98% purity grade from suppliers such as Leyan (Product No. 1736635) or Chemscene (Cat. No. CS-0665979) is recommended . The reduced impurity burden (2% vs. 5% in 95% grade material) minimizes the risk of side reactions and assay interference, justifying the marginal cost differential in quality-critical workflows.

Scale-Up to Pilot Production

This building block is commercially available in quantities suitable for process development and pilot-scale production. The defined regioisomeric purity ensures consistent batch-to-batch performance in cross-coupling reactions, a critical factor for process robustness and yield reproducibility. The compound's classification as a non-hazardous material for DOT/IATA transport facilitates international logistics and supply chain planning for multi-site development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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